Fmoc-His(Fmoc)-OH

描述

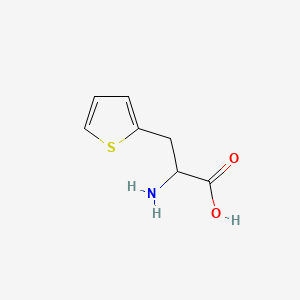

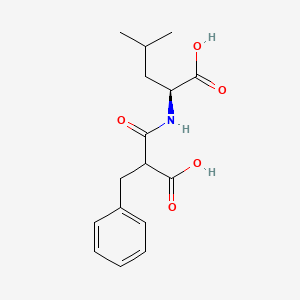

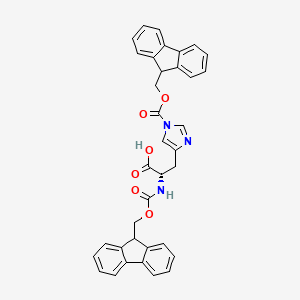

“Fmoc-His(Fmoc)-OH” is a modified amino acid where the amino acid Histidine (His) is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis. It provides protection for the amino group during peptide synthesis, preventing unwanted side reactions . The Fmoc group is known for its hydrophobicity and aromaticity, which can promote the association of building blocks .

Synthesis Analysis

The synthesis of peptides using Fmoc chemistry is generally reliable and straightforward . The process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . However, the synthesis of some peptide sequences can be challenging due to the chemical nature of specific amino acids and the many steps and chemical compounds involved .

Molecular Structure Analysis

The molecular structure of “Fmoc-His(Fmoc)-OH” would be expected to include the characteristic structures of the Fmoc group and the Histidine amino acid . However, the exact molecular structure would depend on the specific configuration of the Histidine and the location of the Fmoc groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-His(Fmoc)-OH” would likely involve the coupling of the Fmoc group with the Histidine amino acid . This process typically involves the formation of an amide bond between the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-His(Fmoc)-OH” would be influenced by the properties of the Fmoc group and the Histidine amino acid. The Fmoc group is known for its hydrophobicity and aromaticity, which can promote the association of building blocks .

科学研究应用

Biomedical Applications

Fmoc-His(Fmoc)-OH can be used in the creation of self-supporting hydrogels for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-His(Fmoc)-OH based hydrogels can be used in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide Synthesis

Fmoc-His(Fmoc)-OH is used in Fmoc solid phase peptide synthesis . This procedure for anchoring Fmoc-amino acids to hydroxyl solid supports can achieve high yields and prevent the formation of dipeptide and racemization .

Self-Assembly

Fmoc-His(Fmoc)-OH can facilitate the formation of various structures through self-assembly , serving as excellent bio-organic scaffolds for diverse applications .

Design of Micro/Nanostructures

Fmoc-His(Fmoc)-OH protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Antimicrobial Materials

Self-assembling materials, including those based on Fmoc-His(Fmoc)-OH, can find applications as antimicrobial materials .

Emulsifiers

Fmoc-His(Fmoc)-OH based self-assembling materials can also be used as emulsifiers for food, cosmetic, and biomedical industries .

作用机制

Target of Action

Fmoc-His(Fmoc)-OH is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that make up the peptide chain . The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-His(Fmoc)-OH plays a crucial role in peptide synthesis. It serves as a protective group for the amino acids, preventing unwanted reactions during the synthesis process . The Fmoc group is removed under basic conditions, allowing the amino acids to react and form peptide bonds . The intrinsic hydrophobicity and aromaticity of Fmoc promote the association of building blocks .

Biochemical Pathways

Fmoc-His(Fmoc)-OH is involved in the biochemical pathway of peptide synthesis . The compound contributes to the self-assembly features of amino acids and short peptides, which is crucial for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Pharmacokinetics

The properties of the fmoc group, such as its hydrophobicity and aromaticity, could potentially influence the bioavailability of peptides synthesized using fmoc-his(fmoc)-oh .

Result of Action

The result of Fmoc-His(Fmoc)-OH’s action is the successful synthesis of peptide chains . The Fmoc group protects the amino acids during synthesis, and its removal allows for the formation of peptide bonds . This leads to the creation of peptides with specific sequences, which can be used in various applications, from research to drug development .

Action Environment

The action of Fmoc-His(Fmoc)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the pH, temperature, and the presence of other reagents can affect the efficiency of Fmoc removal and peptide bond formation . Additionally, the hydrophobic and aromatic nature of the Fmoc group can influence its interaction with other molecules in the environment .

安全和危害

As with any chemical compound, appropriate safety measures should be taken when handling “Fmoc-His(Fmoc)-OH”. This includes working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes .

未来方向

The future directions for “Fmoc-His(Fmoc)-OH” could involve further exploration of its potential applications in peptide synthesis and other areas of biomedical research . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety and potential hazards .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBXFPFCUZKREB-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662435 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Fmoc)-OH | |

CAS RN |

98929-98-7 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。